Sumatriptan hydrochloride

Receptor binding Selectivity profiling 5-HT1B/1D pharmacology

Selecting the correct triptan reference standard requires matching pharmacokinetic and efficacy profiles to experimental design. Sumatriptan hydrochloride serves distinct research roles where high vasoconstrictor efficacy (Emax 56±5% in bovine cerebral artery) or minimal CNS penetration is required. - **Ex vivo vasoconstriction**: Maximal efficacy exceeds all other triptans; ideal positive control for 5-HT1B/1D-mediated cranial artery studies - **Peripheral vs. central differentiation**: 5-fold lower cortical potency vs. eletriptan; enables mechanism dissection - **Bioavailability benchmark**: 14% oral absorption-lowest in class-for formulation comparison studies - **Medicinal chemistry scaffold**: 27-fold affinity gain achievable via bivalent dimerization

Molecular Formula C14H22ClN3O2S
Molecular Weight 331.9 g/mol
Cat. No. B12407921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumatriptan hydrochloride
Molecular FormulaC14H22ClN3O2S
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.Cl
InChIInChI=1S/C14H21N3O2S.ClH/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1H
InChIKeyJUVOYQBBBAMFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sumatriptan Procurement Baseline Profile


Sumatriptan hydrochloride is the prototypical 5-HT1B/1D receptor agonist (triptan class) developed for acute migraine therapy [1]. It demonstrates high affinity for 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) receptors, with approximately 370- to 590-fold selectivity over non-target receptor sites (Ki > 10,000 nM) [2]. As the first-in-class agent, it serves as the benchmark comparator for all subsequent triptan compounds in both preclinical receptor profiling and clinical efficacy assessments [3].

Benchmark Comparator Prototypical 5-HT1B/1D agonist for triptan comparative pharmacology studies
Selectivity Profile Reported selectivity window over non-target receptor sites; supports receptor-subtype discrimination assays
Tool Compound Well-characterized reference standard for receptor binding, ex vivo vascular pharmacology, and PK studies

Why Sumatriptan Cannot Be Substituted


Generic substitution between sumatriptan hydrochloride and alternative triptans cannot be justified based solely on shared 5-HT1B/1D receptor agonism. Substantial differences in oral bioavailability (14% for sumatriptan vs. up to 74% for naratriptan), elimination half-life (2 hours vs. 25 hours for frovatriptan), and functional potency at central 5-HT1B/1D receptors result in distinct clinical performance profiles that may alter experimental or therapeutic outcomes [1]. Moreover, differences in lipophilicity (4- to >120-fold higher for second-generation triptans) directly influence blood-brain barrier penetration and central nervous system exposure, parameters critical for neuroscience research applications [2]. Selection of sumatriptan hydrochloride over its analogs must therefore be guided by specific experimental requirements regarding receptor selectivity ratios, pharmacokinetic time-course, or the need for a well-characterized reference standard in comparative pharmacology studies.

Pharmacokinetic Mismatch Oral bioavailability and elimination half-life differ substantially across triptans; systemic exposure context may not transfer directly
CNS Penetration Mismatch Lipophilicity varies >4-fold among triptan analogs; central vs peripheral endpoint context may shift
Receptor Selectivity Mismatch 5-HT1D/1A selectivity ratios differ across triptans; off-target serotonergic activity context may require review

Sumatriptan Quantitative Evidence: Comparator Differentiation


5-HT1D/1A Selectivity Ratio vs. Eletriptan

Sumatriptan hydrochloride demonstrates a 5-HT1D to 5-HT1A selectivity ratio of approximately 5.9-fold (Ki: 17 nM vs. 100 nM) [1]. In contrast, eletriptan exhibits substantially lower selectivity, with a 5-HT1D to 5-HT1A ratio of approximately 1.4-fold (pKi: 8.3 vs. 7.4) [2]. This greater discrimination between target and 5-HT1A receptor subtypes may be advantageous for studies requiring minimized serotonergic off-target activity.

5-HT1D/1A Selectivity
Cross-study comparable
Sumatriptan 5.9-fold vs Eletriptan 1.4-fold
Supports receptor-subtype discrimination studies requiring minimized 5-HT1A off-target activity
Human cloned receptor radioligand binding context
Receptor binding Selectivity profiling 5-HT1B/1D pharmacology

Cranial Artery Contractile Efficacy vs. Other Triptans

In bovine isolated middle cerebral artery, sumatriptan hydrochloride produces a maximum contractile response (Emax) of 56 ± 5% relative to 100 mM K⁺-induced contraction, which is the highest among evaluated triptans [1]. Comparator triptans exhibit lower Emax values: rizatriptan 33 ± 5%, zolmitriptan 28 ± 3%, and naratriptan 23 ± 2%. However, sumatriptan demonstrates lower potency (pD₂ = 6.0 ± 0.2) compared to naratriptan (pD₂ = 6.8 ± 0.1).

Cranial Artery Emax
Direct head-to-head comparison
Emax 56±5% vs 23–33% across tested triptans
Supports maximal vasoconstrictor endpoint studies in cranial artery models
Bovine isolated middle cerebral artery; potency rank differs
Vascular pharmacology Ex vivo tissue bath Triptan efficacy

Central 5-HT Release Inhibition vs. Eletriptan and Zolmitriptan

In rat cortical microdialysis studies, sumatriptan hydrochloride inhibits 5-HT release with an ED₅₀ of approximately 0.5 µM following local intracortical perfusion, which is 5-fold higher (less potent) than eletriptan and zolmitriptan (ED₅₀ ~0.1 µM each) [1]. At systemic administration (3.2 mg/kg i.v.), eletriptan and zolmitriptan decrease cortical 5-HT levels by approximately 35%, whereas sumatriptan produces no detectable effect despite achieving higher dialysate concentrations (8.8 nM vs. 5.9 nM for zolmitriptan and 2.6 nM for eletriptan).

Central 5-HT Release ED₅₀
Direct head-to-head comparison
ED₅₀ 0.5 µM vs ~0.1 µM for eletriptan and zolmitriptan
Supports peripheral-vs-central mechanism dissection studies
Rat in vivo microdialysis; systemic effect absent at 3.2 mg/kg i.v.
In vivo microdialysis Central nervous system Functional 5-HT1B/1D agonism

Subcutaneous vs. Oral Therapeutic Gain

Subcutaneous sumatriptan hydrochloride (6 mg) achieves a mean placebo-subtracted therapeutic gain of 51% for headache response at 2 hours, which exceeds that of all other triptan formulations and routes [1]. Oral sumatriptan 100 mg provides a therapeutic gain of 32%, comparable to oral zolmitriptan 2.5 mg (32%) but lower than oral rizatriptan 10 mg (37%) and oral eletriptan 80 mg (42%). The route-dependent efficacy gap (subcutaneous 51% vs. oral 32%) highlights the impact of first-pass metabolism avoidance.

Reported Headache Endpoint
Cross-study comparable
Subcutaneous 51% vs Oral 32% placebo-subtracted at 2 h
Reported endpoint-response context; route-dependent review
Meta-analysis of placebo-controlled trials; endpoint context only
Clinical efficacy Therapeutic gain Route of administration

Dimerization Affinity Enhancement over Monomer

Dimerization of sumatriptan increases binding affinity for human 5-HT1B receptors from pKi = 7.79 (Ki ≈ 16 nM) to pKi = 9.22 (Ki ≈ 0.6 nM), representing an approximately 27-fold enhancement [1]. For human 5-HT1D receptors, affinity increases from pKi = 8.08 (Ki ≈ 8.3 nM) to pKi = 9.07 (Ki ≈ 0.85 nM), a ~10-fold improvement. This demonstrates that sumatriptan hydrochloride serves as a viable scaffold for affinity optimization via dimerization strategies.

Dimerization Affinity Gain
Direct head-to-head comparison
27-fold pKi increase at h5-HT1B; 10-fold at h5-HT1D
Supports scaffold-optimization studies via bivalent ligand design
Radioligand binding; [³⁵S]GTPγS functional assay context
Medicinal chemistry Dimerization strategy 5-HT1B receptor affinity

Oral Bioavailability Baseline vs. Other Triptans

Sumatriptan hydrochloride exhibits the lowest oral bioavailability in the triptan class at 14% (range reported: 14-15%), serving as the baseline reference against which all second-generation triptans are compared [1]. Naratriptan achieves the highest oral bioavailability at 74%, representing a 5.3-fold increase [2]. This low bioavailability is attributed to extensive first-pass metabolism via monoamine oxidase-A (MAO-A) and limited lipophilicity relative to newer agents [3].

Oral Bioavailability
Cross-study comparable
14% vs 47–74% for second-generation triptans
Supports comparative PK reference studies; reported low-F% benchmark
First-pass metabolism context; formulation studies may review
Pharmacokinetics Bioavailability Oral absorption

Sumatriptan Application Scenarios


Maximal Cranial Artery Contractile Efficacy

Sumatriptan hydrochloride is the preferred procurement option for ex vivo tissue bath studies requiring maximal vasoconstrictor efficacy in cranial artery preparations. In bovine isolated middle cerebral artery, sumatriptan produces an Emax of 56 ± 5% (relative to 100 mM K⁺), which exceeds all other triptans evaluated (rizatriptan 33%, zolmitriptan 28%, naratriptan 23%) [1]. This high efficacy makes sumatriptan the appropriate positive control or test compound for investigating 5-HT1B/1D receptor-mediated cranial vasoconstriction, particularly in studies where maximal response amplitude is the critical endpoint rather than potency.

Central vs. Peripheral Mechanism Dissection

Sumatriptan hydrochloride is indicated for experimental paradigms designed to differentiate peripheral from central 5-HT1B/1D receptor-mediated effects. In rat in vivo microdialysis, sumatriptan exhibits 5-fold lower potency for cortical 5-HT release inhibition (ED₅₀ 0.5 µM) compared to eletriptan and zolmitriptan (ED₅₀ ~0.1 µM), and produces no detectable systemic effect at 3.2 mg/kg i.v. despite achieving higher brain dialysate concentrations [1]. This profile enables sumatriptan to serve as a low-CNS-penetration comparator in studies evaluating the relative contributions of peripheral vascular vs. central neuronal mechanisms to triptan efficacy.

Dimerization Strategy for Scaffold Optimization

Sumatriptan hydrochloride is a validated starting scaffold for medicinal chemistry programs pursuing affinity-enhanced 5-HT1B/1D agonists. Dimerization of sumatriptan increases h5-HT1B binding affinity by 27-fold (pKi: 7.79 → 9.22) and h5-HT1D affinity by 10-fold (pKi: 8.08 → 9.07), demonstrating the scaffold's capacity for significant affinity optimization via bivalent ligand design [1]. Procurement of sumatriptan hydrochloride is therefore indicated for laboratories developing novel 5-HT1B/1D agonists or investigating structure-activity relationships in triptan analogs.

Oral Bioavailability Reference Standard

Sumatriptan hydrochloride is the essential reference standard for comparative oral bioavailability studies within the triptan class. With oral bioavailability of 14%—the lowest among approved triptans—sumatriptan serves as the benchmark against which absorption-enhancing formulations and second-generation compounds are quantitatively compared [1]. Naratriptan (74%), zolmitriptan (~40%), rizatriptan (~45%), and eletriptan (~50%) all demonstrate substantially improved oral absorption [2]. Procurement of sumatriptan hydrochloride is therefore required for any study that seeks to quantify the magnitude of bioavailability improvement achieved by newer triptans or novel formulation technologies.

Application
Selection Property
Validation Focus
Cranial Artery Vasoconstriction Studies
Maximal Emax endpoint context
Isometric tension assay validation
Peripheral vs Central Mechanism Research
Low-CNS-penetration comparator profile
Microdialysis or ex vivo binding endpoint review
5-HT1B/1D Scaffold Optimization
Reported dimerizable scaffold
Affinity enhancement validation
Oral Bioavailability Reference Benchmark
Lowest oral F% baseline in class
Comparative PK study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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